![molecular formula C17H14N4 B14217562 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- CAS No. 824394-82-3](/img/structure/B14217562.png)
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its broad range of chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 2-(1H-imidazol-2-yl)benzaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and imidazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.
Uniqueness: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- is unique due to the presence of both an additional imidazole ring and a methyl group. This structural complexity enhances its potential for diverse chemical reactions and biological activities compared to simpler benzimidazole derivatives.
Propiedades
Número CAS |
824394-82-3 |
|---|---|
Fórmula molecular |
C17H14N4 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H14N4/c1-11-5-4-8-14-15(11)21-17(20-14)13-7-3-2-6-12(13)16-18-9-10-19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
NGTOEEFLEKDLKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3C4=NC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
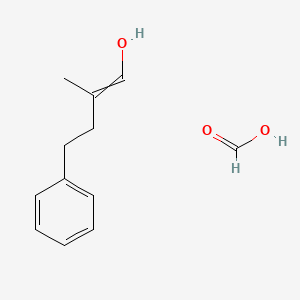
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
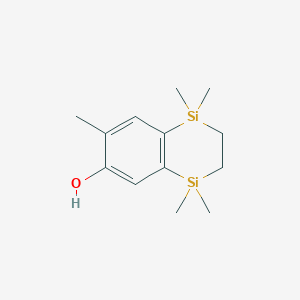
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
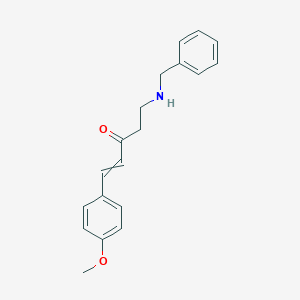


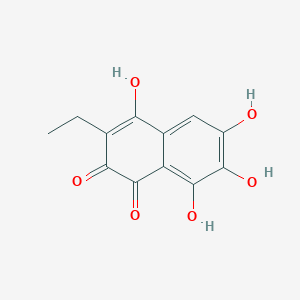
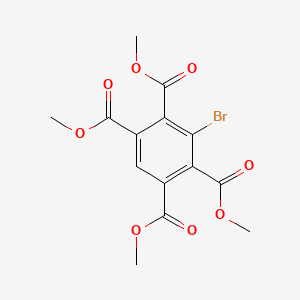
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
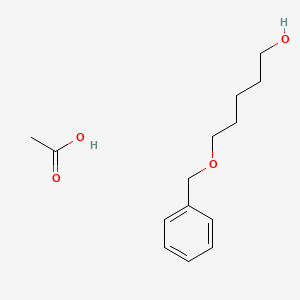
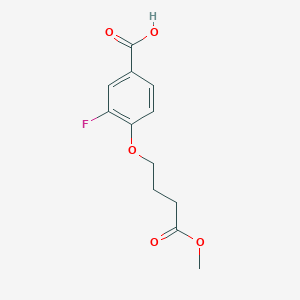
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
